4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one
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Overview
Description
4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core, a triazolopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with an acid anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the chromenone core.
Final Coupling: The final step involves coupling the triazolopyridine and piperidine-modified chromenone through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromenone core, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to certain protein targets, potentially inhibiting their activity. The chromenone core can also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one: Unique due to its specific combination of chromenone, triazolopyridine, and piperidine moieties.
Chromenone Derivatives: Similar in having the chromenone core but lacking the triazolopyridine and piperidine modifications.
Triazolopyridine Compounds: Share the triazolopyridine moiety but differ in the rest of the structure.
Uniqueness
The uniqueness of This compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4,8-dimethyl-7-[2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H24N4O4/c1-15-13-22(30)32-23-16(2)19(7-6-18(15)23)31-14-21(29)27-11-8-17(9-12-27)24-26-25-20-5-3-4-10-28(20)24/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3 |
InChI Key |
IWLKKXLYYOZMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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